molecular formula C10H21NO2 B13962311 3-Methyl-4-(oxan-2-yloxy)butan-1-amine

3-Methyl-4-(oxan-2-yloxy)butan-1-amine

Cat. No.: B13962311
M. Wt: 187.28 g/mol
InChI Key: ZCZPRAUWWCCPQT-UHFFFAOYSA-N
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Description

3-Methyl-4-(oxan-2-yloxy)butan-1-amine, also known as (3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine, is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.279 g/mol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to a butan-1-amine chain, with a methyl group at the third carbon position.

Preparation Methods

The synthesis of 3-Methyl-4-(oxan-2-yloxy)butan-1-amine involves several steps. One common synthetic route includes the reaction of 3-methyl-1-butanol with oxane-2-ol in the presence of a suitable catalyst to form the oxane ring. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the first carbon position . Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.

Chemical Reactions Analysis

3-Methyl-4-(oxan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-4-(oxan-2-yloxy)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(oxan-2-yloxy)butan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with target molecules. The oxane ring provides structural stability and can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 3-Methyl-4-(oxan-2-yloxy)butan-1-amine include:

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-methyl-4-(oxan-2-yloxy)butan-1-amine

InChI

InChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3

InChI Key

ZCZPRAUWWCCPQT-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)COC1CCCCO1

Origin of Product

United States

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